Phosphorochloridic acid

Description

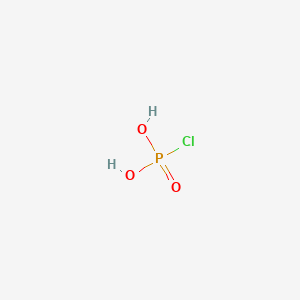

Phosphorochloridic acid (HPO(O)Cl₂) is a phosphorus-containing oxyacid derivative characterized by one hydroxyl group and two chlorine atoms bonded to a phosphorus center. It is an intermediate in the hydrolysis of phosphorus oxychloride (POCl₃) and plays a critical role in phosphorylation reactions, particularly in synthesizing organophosphorus compounds like phosphorochloridate esters . These esters, such as diethyl and dimethyl phosphorochloridates, are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity as phosphorylating agents . This compound itself is metastable and tends to decompose into phosphoric acid (H₃PO₄) under aqueous conditions, with its half-life temperature-dependent (e.g., 4 hours at 25°C) .

Properties

IUPAC Name |

chlorophosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH2O3P/c1-5(2,3)4/h(H2,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVPBBDAZKBMRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH2O3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160309 | |

| Record name | Phosphorochloridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.44 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13779-42-5 | |

| Record name | Phosphorochloridic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013779425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHOROCHLORIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46LC42N1TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Structural and Functional Comparison

Phosphorochloridic acid and its ester derivatives share a common (RO)₂P(O)Cl structure, where R can be hydrogen (acid) or alkyl/aryl groups (esters). Key differences arise in stability, reactivity, and applications:

Reactivity and Stability

- Hydrolysis Rates : this compound (HPO(O)Cl₂) hydrolyzes faster than its esters but slower than POCl₃. For example, POCl₃ hydrolysis generates HPO(O)Cl₂ as a transient intermediate, which further decomposes to H₃PO₄ with a half-life of ~4 hours at 25°C . In contrast, di-tert-butyl phosphorochloridate exhibits slower hydrolysis due to steric hindrance, enhancing its utility in controlled reactions .

- Synthetic Utility: Diethyl and dimethyl phosphorochloridates are preferred in drug synthesis for their balanced reactivity. For instance, diethyl esters react with tacrine derivatives to form acetylcholinesterase inhibitors, as confirmed by NMR and molecular docking studies . Dimethyl esters, being less bulky, are more reactive toward small nucleophiles like amino alcohols .

Key Research Findings

- Kinetic Studies : The hydrolysis of POCl₃ follows Arrhenius behavior, with this compound identified as a key intermediate via ³¹P NMR. Its decomposition rate increases with temperature (t₁/₂ = 26 hours at 5°C vs. 1 hour at 35°C) .

- Steric Effects : Bulky esters like di-tert-butyl phosphorochloridate exhibit reduced reactivity toward nucleophiles, making them suitable for stepwise syntheses .

- Biological Activity : Phosphorylated tacrine derivatives show enhanced binding to cholinesterases, validated by molecular docking simulations (PDB codes: 2CMF, 1P0I) .

Q & A

Q. What are the standard laboratory methods for synthesizing phosphorochloridic acid derivatives, and how can their purity be validated?

this compound derivatives, such as cyclic esters (e.g., 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide), are typically synthesized via reactions between phosphorus trichloride (PCl₃) or oxychlorides with alcohols or diols under controlled anhydrous conditions. Purity validation requires techniques like nuclear magnetic resonance (NMR) to confirm molecular structure and gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify impurities. For hygroscopic compounds, moisture-free environments and inert gas purging (e.g., nitrogen) are critical during synthesis and handling .

Q. How can researchers characterize the reactivity of this compound in nucleophilic substitution reactions?

Reactivity studies involve kinetic experiments under varying temperatures, solvents (e.g., THF, dichloromethane), and nucleophile concentrations (e.g., amines, alcohols). Monitoring reaction progress via Fourier-transform infrared spectroscopy (FTIR) for P-Cl bond disappearance (peaks ~500–600 cm⁻¹) or ³¹P NMR for intermediate phosphorus species provides mechanistic insights. Control experiments with deuterated solvents or isotopic labeling can clarify solvent effects or reaction pathways .

Q. What stability considerations are essential when storing this compound derivatives?

this compound derivatives are highly moisture-sensitive. Storage recommendations include:

- Sealed containers under inert gas (argon or nitrogen).

- Desiccants like molecular sieves or silica gel.

- Temperature control (−20°C for long-term stability). Regular stability testing via NMR or GC over time under these conditions ensures compound integrity .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in complex reaction systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction energetics for P-Cl bond cleavage or nucleophilic attack. Solvent effects are incorporated using polarizable continuum models (PCM). Validation involves comparing computed activation energies with experimental kinetic data. Software like Gaussian or ORCA is typically used, with molecular dynamics (MD) simulations for solvation dynamics .

Q. What experimental design strategies address contradictory data in this compound reaction mechanisms?

Contradictions (e.g., competing SN1 vs. SN2 pathways) require:

- Control variables : Isolate solvent polarity, temperature, and counterion effects.

- Isotopic labeling : Track ¹⁸O or ²H in nucleophiles to identify bond-breaking steps.

- Cross-validation : Combine kinetic data with spectroscopic evidence (e.g., ³¹P NMR intermediates). Peer review and replication studies across independent labs mitigate bias .

Q. How do steric and electronic factors influence the regioselectivity of this compound esterification?

Steric hindrance from bulky substituents (e.g., tert-butyl groups) directs reaction sites, while electron-withdrawing groups (e.g., nitro) activate specific phosphorus centers. Systematic studies using substrates with varying substituents (Hammett σ constants) and X-ray crystallography to analyze molecular geometry provide quantitative correlations. Multivariate regression analysis links steric/electronic parameters to reaction outcomes .

Methodological Guidance

Q. What protocols ensure reproducibility in this compound syntheses?

- Detailed documentation : Precise molar ratios, reaction times, and purification steps (e.g., distillation, recrystallization).

- Standardized equipment : Calibrated thermocouples, anhydrous glassware.

- Batch testing : Synthesize multiple small batches to assess consistency in yield and purity. Transparent reporting in line with journal guidelines (e.g., Reviews in Analytical Chemistry) enhances replicability .

Q. How should researchers approach conflicting spectroscopic data for this compound derivatives?

- Multi-technique analysis : Cross-reference NMR, FTIR, and mass spectrometry.

- Sample purity reassessment : Check for residual solvents or side products via GC-MS.

- Collaboration : Consult crystallography experts for structural validation .

Data Presentation Example

| Parameter | Technique | Purpose |

|---|---|---|

| P-Cl bond stability | ³¹P NMR | Monitor reaction intermediates |

| Hygroscopicity | Karl Fischer titration | Quantify moisture uptake during storage |

| Activation energy | DFT calculations | Predict reaction feasibility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.